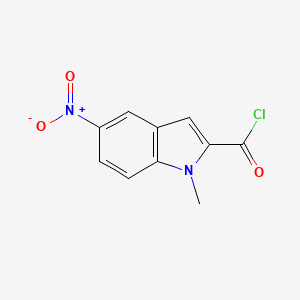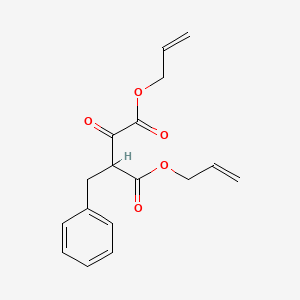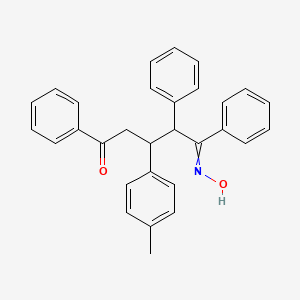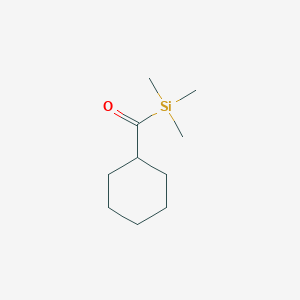
Silane, (cyclohexylcarbonyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (cyclohexylcarbonyl)trimethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a cyclohexylcarbonyl group. This compound is part of the broader class of silanes, which are compounds containing silicon-hydrogen bonds. Silanes are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (cyclohexylcarbonyl)trimethyl- typically involves the reaction of cyclohexylcarbonyl chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{Cyclohexylcarbonyl chloride} + \text{Trimethylsilane} \rightarrow \text{Silane, (cyclohexylcarbonyl)trimethyl-} + \text{HCl} ]
Industrial Production Methods
Industrial production of Silane, (cyclohexylcarbonyl)trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (cyclohexylcarbonyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes with lower oxidation states.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, (cyclohexylcarbonyl)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (cyclohexylcarbonyl)trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in radical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the cyclohexylcarbonyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group instead of a cyclohexylcarbonyl group.
Uniqueness
Silane, (cyclohexylcarbonyl)trimethyl- is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications where other silanes may not be as effective.
Propriétés
IUPAC Name |
cyclohexyl(trimethylsilyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXWCAYLJDKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449597 |
Source


|
| Record name | Silane, (cyclohexylcarbonyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112947-68-9 |
Source


|
| Record name | Silane, (cyclohexylcarbonyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
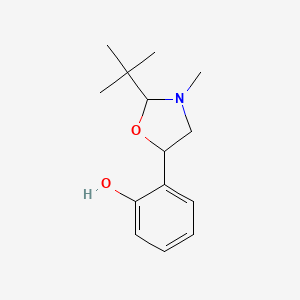
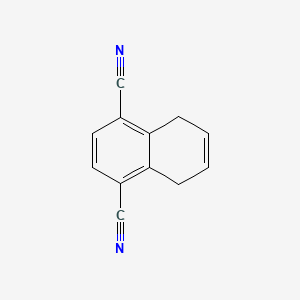

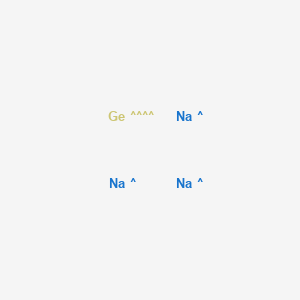
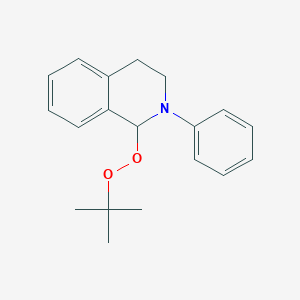
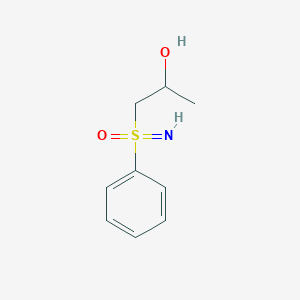
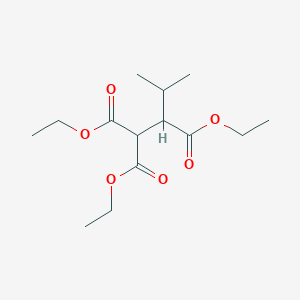

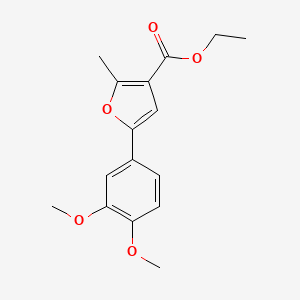

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
